molecular formula C12H11F3N2O2 B3043263 ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 82791-95-5

ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Cat. No.: B3043263
CAS No.: 82791-95-5
M. Wt: 272.22 g/mol
InChI Key: XIQPNNJEFPYLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The trifluoromethyl group attached to the benzodiazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the benzodiazole derivative with ethyl acetate under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]acetate
  • Ethyl 2-[2-(methyl)-1H-1,3-benzodiazol-1-yl]acetate
  • Ethyl 2-[2-(fluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Uniqueness

Ethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Properties

IUPAC Name

ethyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-2-19-10(18)7-17-9-6-4-3-5-8(9)16-11(17)12(13,14)15/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQPNNJEFPYLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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